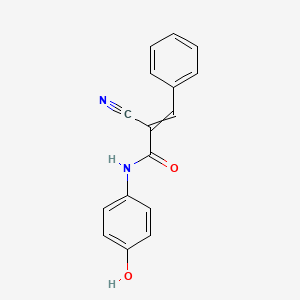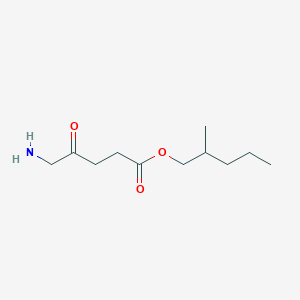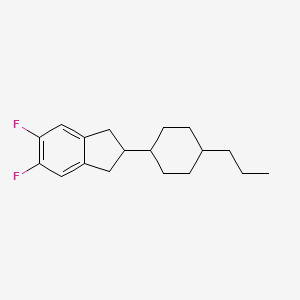
5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a dihydroindene core substituted with difluoro and propylcyclohexyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and cyclohexyl derivatives. The key steps in the synthesis may involve:
Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Formation of the dihydroindene core through cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Substitution: Introduction of the propylcyclohexyl group via Friedel-Crafts alkylation or similar substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1,2-Difluoro-6-(4-propylcyclohexyl)-5,6,7,8-tetrahydronaphthalene: Shares structural similarities but differs in the degree of saturation and ring structure.
4-Propylcyclohexylbenzene: Lacks the indene core but contains the propylcyclohexyl group.
Difluorobenzene derivatives: Similar fluorination pattern but different core structures.
Uniqueness
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is unique due to its combination of fluorination, cyclohexyl substitution, and dihydroindene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
161712-59-0 |
|---|---|
分子式 |
C18H24F2 |
分子量 |
278.4 g/mol |
IUPAC名 |
5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H24F2/c1-2-3-12-4-6-13(7-5-12)14-8-15-10-17(19)18(20)11-16(15)9-14/h10-14H,2-9H2,1H3 |
InChIキー |
WHXPJNXLCGQAKK-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2CC3=CC(=C(C=C3C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)

![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
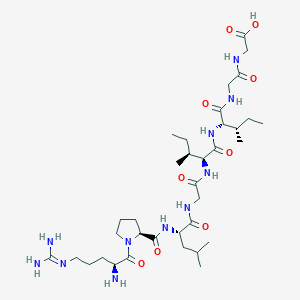
![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)

![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
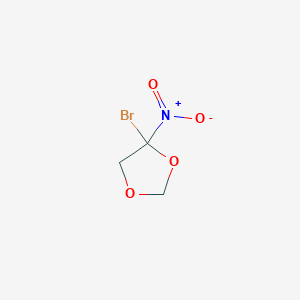
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
